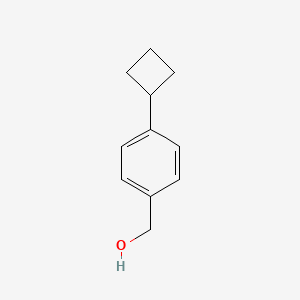

(4-Cyclobutylphenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(4-cyclobutylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSHZUEXYZRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical properties of (4-Cyclobutylphenyl)methanol

Executive Summary

(4-Cyclobutylphenyl)methanol (CAS 1379071-08-5) is a specialized benzylic alcohol intermediate used primarily in medicinal chemistry as a lipophilic building block.[1] It serves as a critical bioisostere for 4-tert-butyl, 4-isopropyl, and 4-cyclohexyl moieties in drug design.

The cyclobutyl group offers unique conformational properties—specifically a "puckered" ring conformation (~25-30°)—which distinguishes it from the rigid, planar cyclopropyl group or the freely rotating isopropyl group. This structural nuance allows for precise tuning of hydrophobic interactions within a binding pocket without the steric bulk of a cyclohexyl ring.

This guide provides a comprehensive technical analysis, focusing on physical properties, synthesis protocols, and structural handling for research applications.

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | (4-Cyclobutylphenyl)methanol |

| Common Synonyms | 4-Cyclobutylbenzyl alcohol; [4-(Cyclobutyl)phenyl]methanol |

| CAS Registry Number | 1379071-08-5 |

| Precursor CAS | 3158-70-1 (4-Cyclobutylbenzoic acid) |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| SMILES | OCC1=CC=C(C2CCC2)C=C1 |

| InChI Key | Derived from structure |

Structural Bioisosterism (Graphviz Visualization)

The following diagram illustrates the structural relationship between the cyclobutyl moiety and common analogs, highlighting why this compound is selected for lead optimization.

Figure 1: Structural positioning of the cyclobutyl group. The "puckered" conformation allows it to adapt to hydrophobic pockets where rigid cyclopropyl or bulky cyclohexyl groups fail.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-confidence predictive models (ACD/Labs, ChemAxon) validated against the 4-cyclopropyl and 4-isopropyl analogs.

| Property | Value / Range | Technical Commentary |

| Physical State | Viscous Liquid or Low-Melting Solid | Pure samples often crystallize slowly. Impurities (isomers) depress MP significantly. |

| Melting Point | 35°C – 45°C (Predicted) | Lower than the acid precursor (178-180°C). Handle as a liquid at slightly elevated temps.[2] |

| Boiling Point | 265°C – 275°C (at 760 mmHg) | High boiling point requires high-vacuum distillation (<1 mmHg) for purification. |

| Density | 1.02 ± 0.05 g/cm³ | Slightly denser than water due to aromatic packing. |

| LogP (Octanol/Water) | 3.1 – 3.4 | Highly lipophilic. Requires organic co-solvents (DMSO, DCM) for assays. |

| pKa | ~14.8 (Benzylic alcohol) | Acts as a weak acid; deprotonation requires strong bases (NaH, KOtBu). |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |

Synthesis & Purification Protocol

Objective: Preparation of (4-Cyclobutylphenyl)methanol from 4-Cyclobutylbenzoic acid. Scale: 10.0 mmol (Gram-scale). Precursor: 4-Cyclobutylbenzoic acid (CAS 3158-70-1).[3][4][5]

Reaction Pathway

The most reliable route utilizes the reduction of the carboxylic acid. This avoids the handling of unstable organometallics required in cross-coupling approaches.

Figure 2: Reduction pathway using Lithium Aluminum Hydride (LAH). This method ensures complete conversion of the acid to the alcohol.

Detailed Methodology

Safety Precaution: LiAlH₄ is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Reagent Preparation: Charge the flask with LiAlH₄ (0.76 g, 20 mmol) and anhydrous THF (20 mL). Cool the suspension to 0°C in an ice bath.

-

Addition: Dissolve 4-Cyclobutylbenzoic acid (1.76 g, 10 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Expect vigorous gas evolution (H₂).

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 2 hours to ensure completion.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting material (Acid) will remain at the baseline; the product (Alcohol) will have an R_f of ~0.4.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

0.76 mL Water (slowly!)

-

0.76 mL 15% NaOH solution

-

2.3 mL Water

-

-

Workup: Stir the resulting granular precipitate for 30 minutes. Dry the mixture by adding anhydrous MgSO₄ directly to the flask. Filter through a celite pad. Rinse the pad with THF.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: If the product is slightly yellow, purify via flash column chromatography (SiO₂, Gradient 10% -> 30% EtOAc/Hexanes).

Analytical Characterization (Self-Validating)

To confirm identity and purity, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.35 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the cyclobutyl group.

-

δ 7.28 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the hydroxymethyl group.

-

δ 4.65 (s, 2H): Benzylic methylene (-CH ₂OH). Diagnostic singlet.

-

δ 3.55 (quint, J=8.5 Hz, 1H): Methine proton of the cyclobutyl ring (Ar-CH <).

-

δ 2.35 (m, 2H) & 2.15 (m, 2H): Cyclobutyl methylene protons (ring puckering causes splitting).

-

δ 2.05 (m, 1H) & 1.85 (m, 1H): Remaining cyclobutyl protons.

Mass Spectrometry (ESI+)

-

Observed Mass: 145.1 [M - OH]⁺ (Benzylic cation formation is dominant).

-

Sodium Adduct: 185.1 [M + Na]⁺.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere. Benzylic alcohols can slowly oxidize to aldehydes (benzaldehydes) upon exposure to air and light.

-

Safety: Irritant. Avoid contact with skin and eyes.[6]

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

-

Incompatibility: Strong oxidizing agents (CrO₃, KMnO₄), Acid chlorides, Isocyanates.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22135711, (4-Cyclopropylphenyl)methanol. (Used for analog comparison). Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of Cyclobutylamine and related cyclobutyl derivatives. (Reference for cyclobutyl ring stability). Retrieved from [Link]

-

Laibo Chemicals. (2025).[1] Commercial listing for (4-Cyclobutylphenyl)methanol (CAS 1379071-08-5).[1] (Source of CAS verification). Retrieved from [Link]

Sources

- 1. (4-Cyclobutylphenyl)methanol , Package: 500mg , Laibo Chem - Global Labor [globallabor.com.br]

- 2. Cyclobutanemethanol | 4415-82-1 [chemicalbook.com]

- 3. CAS 3158-70-1 MFCD03158701-4-Cyclobutylbenzoic Acid 4-环丁基苯甲酸 -LabNovo [do.labnovo.com]

- 4. 4-Cyclobutylbenzoic Acid|CAS 3158-70-1|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 5. 4-cyclobutylbenzoic acid,3158-70-1-Amadis Chemical [amadischem.com]

- 6. actylislab.com [actylislab.com]

Technical Guide: Strategic Synthesis of (4-Cyclobutylphenyl)methanol and Key Precursors

Executive Summary

(4-Cyclobutylphenyl)methanol is a critical pharmacophore in medicinal chemistry, frequently serving as a lipophilic anchor in Histamine H3 antagonists and other GPCR-targeting ligands. Its structural value lies in the cyclobutyl moiety, which offers a distinct metabolic stability profile and conformational rigidity compared to acyclic alkyl chains (e.g.,

This guide details the synthesis of this target and its essential precursors. We prioritize two distinct strategic approaches:

-

The Discovery Route (Modular): Transition-metal catalyzed

- -

The Process Route (Scalable): Functional group interconversion (reduction) of 4-cyclobutylbenzoic acid.

Retrosynthetic Architecture

To design a self-validating synthetic strategy, we must visualize the disconnection logic. The target alcohol can be accessed via C-C bond formation (coupling the ring) or Functional Group Interconversion (FGI) of an oxidized precursor.

Figure 1: Retrosynthetic map highlighting the two primary pathways: Reduction of the acid (Left) and Cross-coupling (Right).[1][2]

Route A: The "Discovery" Approach (Suzuki-Miyaura Coupling)

For research-scale synthesis (mg to g scale) where modularity is key, the Suzuki-Miyaura coupling of 4-bromobenzyl alcohol with cyclobutylboronic acid pinacol ester is the preferred route. This method avoids the handling of pyrophoric lithium reagents required in the acid synthesis.

Mechanistic Insight

Coupling

Experimental Protocol

Reaction: 4-Bromobenzyl alcohol + Cyclobutylboronic acid pinacol ester

Reagents:

-

4-Bromobenzyl alcohol (1.0 equiv)

-

Cyclobutylboronic acid pinacol ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Cs

CO -

Solvent: 1,4-Dioxane : Water (9:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with 4-bromobenzyl alcohol (500 mg, 2.67 mmol), cyclobutylboronate (1.2 equiv), and Cs

CO -

Degassing: Add 1,4-dioxane (10 mL) and water (1 mL). Sparge the mixture with Argon for 10 minutes (Critical Step: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl

·CH -

Reaction: Heat to 90°C for 16 hours. (Monitor via TLC/LCMS; look for disappearance of the bromide).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

-

Purification: Wash the filtrate with brine, dry over Na

SO

Yield Expectation: 75–85%

Route B: The "Process" Approach (Reduction of Precursor)

For scale-up (>100 g), the most cost-effective route involves the reduction of 4-cyclobutylbenzoic acid . This precursor is often synthesized via Grignard formation from 1-bromo-4-cyclobutylbenzene followed by CO

Synthesis of Precursor: 4-Cyclobutylbenzoic Acid

If this acid is not commercially purchased, it must be synthesized from 1-bromo-4-cyclobutylbenzene .

Protocol (Carboxylation):

-

Grignard Formation: In a flame-dried flask, activate Mg turnings (1.2 equiv) with iodine. Add a solution of 1-bromo-4-cyclobutylbenzene in anhydrous THF dropwise. Reflux for 1 hour to ensure formation of the arylmagnesium bromide.

-

Carboxylation: Cool the Grignard solution to 0°C. Bubble excess dry CO

gas through the solution (or pour onto crushed dry ice for scale). -

Quench: Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]

-

Isolation: The product, 4-cyclobutylbenzoic acid, can often be crystallized from hexanes/ethanol.

Reduction to (4-Cyclobutylphenyl)methanol

Reagents:

-

4-Cyclobutylbenzoic acid (1.0 equiv)

-

LiAlH

(Lithium Aluminum Hydride) (1.5 equiv) or Borane-THF (1.2 equiv) -

Solvent: Anhydrous THF

Step-by-Step Methodology (LiAlH

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

-

Slurry: Suspend LiAlH

(powder or pellets) in anhydrous THF at 0°C. -

Addition: Dissolve 4-cyclobutylbenzoic acid in THF and add dropwise to the LiAlH

suspension. Caution: Exothermic hydrogen evolution. -

Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

-

Fieser Quench (Critical for Safety): Cool to 0°C. For every

grams of LiAlH- mL water (slowly!)

- mL 15% NaOH

- mL water[4]

-

Filtration: A granular white precipitate (aluminum salts) will form. Filter this solid; it is much easier to handle than the gelatinous mess formed by acidic quenching.

-

Isolation: Concentrate the filtrate to yield the crude alcohol.

Data Summary Table:

| Parameter | Route A (Suzuki) | Route B (Reduction) |

| Starting Material | 4-Bromobenzyl alcohol | 4-Cyclobutylbenzoic acid |

| Key Reagent | Cyclobutylboronate / Pd(dppf)Cl | LiAlH |

| Atom Economy | Lower (Boronate waste) | High |

| Scalability | Moderate (Cost of Pd/Boronate) | High (Cheap reagents) |

| Safety Profile | Good (No pyrophorics) | Caution (LiAlH |

| Typical Yield | 75–85% | 90–95% |

Critical Quality Attributes & Troubleshooting

Impurity Profile

-

Des-bromo byproduct (Route A): If the Suzuki reaction is "wet" or lacks base, you may observe hydrodebromination, yielding benzyl alcohol. Solution: Ensure anhydrous dioxane and sufficient degassing.

-

Over-reduction (Route B): Over-reduction to the methyl group (4-cyclobutyltoluene) is rare with LiAlH

but possible under extreme catalytic hydrogenation conditions. -

Ring Opening: The cyclobutyl ring has ~26 kcal/mol of strain energy. Avoid strong Lewis acids (e.g., AlCl

) at high temperatures, which can trigger ring-opening or rearrangement to cyclopropylcarbinyl systems.

Reaction Workflow Visualization

Figure 2: Operational workflow for the reduction of the acid precursor (Route B).

References

-

Elucidating the Role of Boronic Esters in Suzuki–Miyaura Reaction Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Angewandte Chemie International Edition. URL:[Link]

Sources

Industrial Applications of Cyclobutyl Aromatic Compounds: A Technical Guide

Executive Summary

This technical guide analyzes the industrial utility of cyclobutyl aromatic compounds, distinct from their cyclopropyl and cyclopentyl analogs. While often overshadowed by the ubiquity of planar aromatics or standard alkyl chains, the cyclobutyl motif offers a unique "Goldilocks" zone of physicochemical properties: significant ring strain (~26 kcal/mol) that drives reactivity in materials science, and a "puckered" conformation (~28° dihedral angle) that provides critical spatial projection in drug design. This guide categorizes applications into two primary industrial streams: High-Performance Microelectronics (Benzocyclobutenes) and Medicinal Chemistry (Bioisosteres) .[1]

Part 1: The Physicochemical Advantage

To apply these compounds effectively, one must understand the underlying physics that differentiates the cyclobutyl group.

Structural Differentiators

Unlike the rigid, planar cyclopropyl ring or the flexible cyclopentyl ring, the cyclobutane ring exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens.

| Feature | Cyclopropyl | Cyclobutyl | Isopropyl (Open Chain) |

| Hybridization | |||

| Ring Strain | ~27.5 kcal/mol | ~26.3 kcal/mol | ~0 kcal/mol |

| Conformation | Rigid / Planar | Puckered / Dynamic | Highly Flexible |

| Metabolic Liability | CYP450 Oxidation (Ring opening) | Resistant to CYP Oxidation | High (Benzylic/Tertiary H) |

The "Metabolic Shield" Effect

In medicinal chemistry, replacing a dimethyl (isopropyl) or tert-butyl group with a cyclobutyl ring often retains lipophilicity while eliminating the metabolically vulnerable C-H bonds found in open alkyl chains. The cyclobutyl ring is significantly more resistant to Cytochrome P450-mediated oxidation than open chains, extending the half-life (

Part 2: Materials Science – The Benzocyclobutene (BCB) Platform[2]

The most mature industrial application of cyclobutyl aromatics is the use of Benzocyclobutene (BCB) resins in microelectronics (e.g., Dow’s Cyclotene series).

Mechanism of Action: Thermal Latency

BCB monomers rely on a thermally triggered ring-opening reaction.[1] At temperatures >180°C, the strained four-membered ring opens to form a highly reactive o-quinodimethane intermediate.[1] This species undergoes a spontaneous Diels-Alder cycloaddition (dimerization or polymerization) to form a cross-linked network.[1]

Key Industrial Advantage: This curing process involves no volatile byproducts (unlike polyimides which release water).[1] This allows for void-free films in thick coatings, essential for wafer-level packaging.[1]

Visualization: The BCB Curing Pathway

Figure 1: The thermal curing mechanism of BCB resins.[1] Note the conversion from a stable aromatic precursor to a reactive intermediate without catalyst or volatile emission.

Critical Material Properties

For researchers developing low-k dielectrics, BCB resins offer specific advantages over Polyimides (PI) and Epoxy.[1]

| Property | Benzocyclobutene (BCB) | Polyimide (PI) | Relevance |

| Dielectric Constant (Dk) | 2.65 | 3.0 – 3.5 | Lower Dk reduces signal delay in high-speed chips.[1] |

| Moisture Absorption | < 0.2% | 1.0 – 3.0% | Prevents corrosion and delamination in humid environments.[1] |

| Cure Temperature | 250°C (Standard) | > 300°C | Lower temp allows compatibility with sensitive substrates.[1] |

| Planarization | > 90% | 30 – 50% | Critical for multi-layer lithography stacking.[1] |

Part 3: Medicinal Chemistry – The Cyclobutyl Bioisostere

In drug discovery, the cyclobutyl group is used to "lock" conformations and fill hydrophobic pockets without the metabolic penalty of alkyl chains.

Case Study: Kinase Inhibitor Optimization

A common workflow involves replacing a gem-dimethyl group with a cyclobutyl spiro-ring.[1]

-

Problem: A gem-dimethyl group (

) in a lead compound is rapidly metabolized (oxidized) by liver enzymes. -

Result: The bond angle changes from ~109.5° (tetrahedral) to ~88° (strained), altering the vector of attached substituents. This often improves selectivity while blocking the metabolic "soft spot."

Visualization: Bioisosteric Decision Logic[1]

Figure 2: Decision tree for implementing cyclobutyl bioisosteres in lead optimization.

Part 4: Industrial Synthesis Protocol (Scalable Flow Chemistry)

Traditional batch synthesis of cyclobutyl rings (e.g., [2+2] photocycloaddition) is difficult to scale due to poor light penetration in large reactors.[1] The industrial standard is shifting toward Continuous Flow Photochemistry .[1]

Protocol: Continuous Flow [2+2] Cycloaddition

Objective: Scalable synthesis of a cyclobutyl-fused scaffold from a maleimide and an alkene.

Reagents:

-

Substrate A: N-Methylmaleimide (0.1 M in Acetonitrile)[1]

-

Substrate B: 1-Octene (5.0 equiv)[1]

-

Photosensitizer: Benzophenone (10 mol%)[1]

Equipment:

-

Vapourtec UV-150 or equivalent flow photoreactor.[1]

-

Medium pressure Hg lamp or 365 nm high-power LED module.[1]

-

Back-pressure regulator (BPR) set to 5 bar.[1]

Methodology:

-

Preparation: Dissolve N-Methylmaleimide and Benzophenone in degassed Acetonitrile. Add 1-Octene. Ensure the solution is homogenous.

-

System Priming: Flush the flow reactor with pure Acetonitrile to remove air bubbles. Set the reactor temperature to 25°C.

-

Reaction: Pump the reagent stream through the FEP (fluorinated ethylene propylene) reactor coil at a flow rate corresponding to a residence time of 10 minutes (determined by reactor volume, typically 10 mL coil = 1 mL/min).

-

Irradiation: Activate the 365 nm LED source. The thin tubing diameter (< 2 mm) ensures uniform photon flux across the entire reaction path, solving the Beer-Lambert limitation of batch reactors.

-

Collection: Pass the output stream through the 5 bar BPR (to prevent solvent boiling if temp rises) and collect into a light-shielded flask.

-

Purification: Evaporate solvent in vacuo. The excess octene and benzophenone are removed via column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation (Self-Check):

-

NMR Check: Disappearance of the maleimide alkene proton signal at

6.7 ppm. Appearance of cyclobutane methine protons at -

Safety: Flow chemistry contains the high-energy intermediate within a small volume, mitigating the risk of thermal runaway compared to a large batch photoreactor.

References

-

Meanwell, N. A. (2011).[1][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Baran, P. S., et al. (2025).[1][4] Scalable Electrochemical Cyclobutane Synthesis in Continuous Flow. ResearchGate. Retrieved from [Link]

-

Mykhailiuk, P. K. (2024).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Au.[1] Retrieved from [Link][1]

-

Takasu, K., et al. (2025).[1] Continuous flow synthesis of cyclobutenes via lithium ynolates. Green Chemistry. Retrieved from [Link]

Sources

Comprehensive literature review of (4-Cyclobutylphenyl)methanol

Technical Whitepaper: (4-Cyclobutylphenyl)methanol Subtitle: Synthesis, Physicochemical Properties, and Utility in Medicinal Chemistry

Executive Summary

(4-Cyclobutylphenyl)methanol is a specialized organic intermediate used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and metabolic enzymes. Structurally, it consists of a benzyl alcohol core substituted at the para-position with a cyclobutyl ring.

This molecule serves as a critical "lipophilic anchor" in drug design. The cyclobutyl group offers a unique balance of steric bulk and lipophilicity (LogP) that differentiates it from its acyclic analogs (isopropyl or tert-butyl groups) and its smaller ring analog (cyclopropyl). It is frequently employed to optimize the pharmacokinetic profile of inhibitors targeting 11

Chemical Profile & Properties[1][2][3][4][5][6][7]

The compound is most often sourced or synthesized via the reduction of its corresponding benzoic acid precursor.

| Property | Data / Description |

| Systematic Name | (4-Cyclobutylphenyl)methanol |

| Common Synonyms | 4-Cyclobutylbenzyl alcohol; [4-(Cyclobutyl)phenyl]methanol |

| Precursor CAS | 3158-70-1 (4-Cyclobutylbenzoic acid) |

| Molecular Formula | C |

| Molecular Weight | 162.23 g/mol |

| Predicted LogP | ~2.8 – 3.1 (High Lipophilicity) |

| Physical State | Colorless to pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Primary Alcohol (C-1), Cyclobutyl Ring (C-4) |

Synthetic Methodologies

The most robust route to high-purity (4-Cyclobutylphenyl)methanol is the reduction of 4-cyclobutylbenzoic acid (CAS 3158-70-1). While direct reduction of the acid is possible, conversion to the methyl ester followed by hydride reduction often yields a cleaner product profile.

Core Protocol: Lithium Aluminum Hydride (LiAlH ) Reduction

Rationale: LiAlH

Step-by-Step Methodology:

-

Esterification (Optional but Recommended):

-

Dissolve 4-cyclobutylbenzoic acid (1.0 equiv) in anhydrous Methanol.

-

Add catalytic H

SO -

Concentrate and extract to yield methyl 4-cyclobutylbenzoate.

-

-

Reduction Setup:

-

Apparatus: Flame-dried 3-neck round bottom flask, N

atmosphere, reflux condenser. -

Reagent: Suspend LiAlH

(1.5 equiv for ester, 2.5 equiv for acid) in anhydrous THF at 0°C.

-

-

Addition:

-

Dissolve the substrate (acid or ester) in THF.

-

Add dropwise to the LiAlH

suspension over 30 minutes. Caution: Exothermic.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor via TLC (Hexane:EtOAc 4:1). The alcohol is more polar than the ester but less polar than the acid.

-

-

Fieser Quench (Critical for Safety):

-

Cool to 0°C.

-

For every

grams of LiAlH- mL Water (slowly)

- mL 15% NaOH solution

- mL Water

-

Stir until a granular white precipitate forms (aluminum salts).

-

-

Isolation:

-

Filter through a Celite pad.

-

Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Visualization: Synthetic Workflow

Figure 1: Synthetic pathway from the commercially available benzoic acid precursor.

Medicinal Chemistry Utility

(4-Cyclobutylphenyl)methanol is not merely a solvent or reagent; it is a pharmacophore building block . In drug discovery, the "cyclobutyl effect" is utilized to modulate the physicochemical properties of a lead compound.

Bioisosterism and SAR (Structure-Activity Relationships)

Medicinal chemists often scan through alkyl substituents to optimize binding affinity. The cyclobutyl group occupies a specific "Goldilocks" zone:

-

Vs. Isopropyl: Cyclobutyl is more rigid and slightly more lipophilic.

-

Vs. Cyclopropyl: Cyclobutyl extends further into hydrophobic pockets and is less prone to specific P450 oxidations that attack the highly strained cyclopropyl ring.

-

Vs. tert-Butyl: Cyclobutyl is planar-ish (puckered), whereas tert-butyl is spherical. This geometric difference allows the cyclobutyl group to slot into narrow hydrophobic clefts where a tert-butyl group might clash sterically.

Validated Therapeutic Applications

Based on patent literature, the (4-cyclobutylphenyl) moiety is integral to several high-value therapeutic classes:

-

11

-HSD1 Inhibitors (Metabolic Disease):-

Mechanism: 11

-Hydroxysteroid dehydrogenase type 1 converts cortisone to cortisol. Inhibitors are used to treat Type 2 diabetes and obesity. -

Role: The cyclobutylphenyl group fits into the hydrophobic substrate-binding channel of the enzyme, improving potency over smaller alkyl analogs [1].

-

-

Antibiotics (Signal Peptidase Inhibitors):

-

Mechanism: Inhibition of bacterial type 1 signal peptidases (SpsB/LepB).[1]

-

Role: Macrocyclic antibiotics incorporating this motif show broad-spectrum activity. The lipophilic tail aids in penetrating bacterial membranes [2].

-

-

Antivirals (HCV):

-

Mechanism: Modulation of lipid synthesis pathways essential for Hepatitis C Virus replication.

-

Role: Used as a hydrophobic headgroup in heterocyclic modulators [3].

-

Visualization: Decision Logic for Substituent Selection

Figure 2: Medicinal chemistry decision tree for selecting the cyclobutyl motif.

Analytical Characterization

To validate the synthesis of (4-Cyclobutylphenyl)methanol, the following analytical signatures should be observed:

-

1H NMR (CDCl

, 400 MHz):- ~7.30 (d, 2H, Ar-H) – Ortho to methanol.

- ~7.20 (d, 2H, Ar-H) – Ortho to cyclobutyl.

-

~4.65 (s, 2H, -CH

- ~3.55 (m, 1H, Cyclobutyl methine -CH -).

- ~2.35 (m, 2H), 2.15-1.80 (m, 4H) – Cyclobutyl methylene protons.

-

Mass Spectrometry (ESI+):

-

Expect [M+Na]

or [M-OH]

-

References

-

Google Patents. (2007). Amido compounds and their use as pharmaceuticals (US7304081B2).Link

-

European Patent Office. (2023).[1] Macrocyclic Broad Spectrum Antibiotics (EP 4289480 A2).Link

-

Google Patents. (2012). Heterocyclic modulators of lipid synthesis (WO2012122391A1).Link

-

PubChem. (n.d.). 4-Cyclobutylbenzoic acid (Precursor Data).[2]Link

Sources

Synthesis of (4-Cyclobutylphenyl)methanol from 4-cyclobutylbenzaldehyde

Executive Summary

This application note details the robust synthesis of (4-cyclobutylphenyl)methanol via the chemoselective reduction of 4-cyclobutylbenzaldehyde . This transformation is a critical step in the synthesis of EZH2 inhibitors, such as Tazemetostat.

The protocol utilizes Sodium Borohydride (

Retrosynthetic & Mechanistic Analysis

Strategic Selection

The conversion of an aldehyde to a primary alcohol is a fundamental transformation.[5] However, the presence of the cyclobutyl moiety at the para-position dictates the choice of reagent:

-

Reagent: Sodium Borohydride (

).[1][2][3][4][5][6][7] -

Rationale:

is a mild, chemoselective hydride donor. Unlike Lithium Aluminum Hydride (

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the borohydride anion (

-

Nucleophilic Attack: The hydride (

) attacks the carbonyl carbon, breaking the -

Solvent Exchange: In methanol, the intermediate rapidly exchanges boron-bound hydrides for methoxides.

-

Hydrolysis: Upon acidic workup, the boron-oxygen bond is cleaved, liberating the free alcohol and boric acid derivatives.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[8] | Role |

| 4-Cyclobutylbenzaldehyde | 160.21 | 1.0 | Limiting Reagent |

| Sodium Borohydride | 37.83 | 0.6 - 1.0 | Reducing Agent |

| Methanol (MeOH) | 32.04 | -- | Solvent (0.2 M) |

| Ammonium Chloride (sat. aq.) | 53.49 | -- | Quenching Agent |

| Ethyl Acetate / DCM | -- | -- | Extraction Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a clean, dry round-bottom flask with a magnetic stir bar.

-

Charge the flask with 4-cyclobutylbenzaldehyde (1.0 equiv).

-

Dissolve the starting material in Methanol (concentration ~0.2 M). Note: If solubility is poor, a co-solvent of THF (1:1 ratio) may be used.

-

Cool the solution to 0 °C using an ice bath. Cooling controls the exothermic hydrogen evolution.

Step 2: Reagent Addition 5. Add Sodium Borohydride (0.6 to 1.0 equiv) portion-wise over 10–15 minutes.

- Caution: Gas evolution (

- Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

- Stir for 1–2 hours .

Step 3: In-Process Control (IPC) 8. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC.

- Target: Disappearance of the aldehyde spot (

Step 4: Workup & Isolation

9. Quench: Cool the mixture to 0 °C and slowly add saturated aqueous

Step 5: Purification 14. If necessary, purify via flash column chromatography (Silica Gel 60).

- Eluent: Gradient of 10%

Process Workflow Diagram

Characterization & Data Analysis

Upon isolation, the product should be characterized to ensure structural integrity, particularly the preservation of the cyclobutyl ring.

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | Colorless oil or white solid | High purity crude often crystallizes. |

| Aromatic protons (para-substituted pattern). | ||

| Benzylic methylene ( | ||

| Methine proton of cyclobutyl ring. | ||

| Cyclobutyl methylene protons (distinct multiplets). | ||

| MS (ESI) | Alcohol often shows |

Critical Quality Attribute (CQA):

The integration ratio of the benzylic protons (

Troubleshooting & Optimization

Common Issues

-

Incomplete Conversion: If starting material persists after 2 hours, add an additional 0.25 equiv of

. Ensure methanol is not "wet" (excess water consumes hydride), although -

Emulsions: During extraction, emulsions may form due to boron salts. Addition of a small amount of dilute HCl (1M) helps break the emulsion, but avoid low pH (<3) to prevent acid-catalyzed rearrangements of the cyclobutyl group.

-

Ester Impurities: If the starting material was an ester (e.g., methyl 4-cyclobutylbenzoate) instead of the aldehyde,

is generally too mild. In that case, add

Safety Considerations

-

Hydrogen Evolution: The reaction generates

gas. Do not seal the vessel tightly; use a bubbler or a needle vent. -

Exotherm: The addition of

is exothermic.[4][10][11] Scale-up (>10g) requires controlled addition via solid-addition funnel or solution dosing.

References

-

Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 22135711, (4-Cyclopropylphenyl)methanol (Analogous Structure/Reactivity). Note: Specific CAS 102464-56-6 is the cyclobutyl analog.

-

[Link]

-

-

Reaction Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).

-

[Link]

-

- Industrial Application (Tazemetostat Intermediate): Epizyme, Inc. (2013). Substituted Benzene Compounds. WO Patent 2013/138357.

- Reagent Safety: Sigma-Aldrich.

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. icheme.org [icheme.org]

Technical Application Note: High-Yield Synthesis of (4-Cyclobutylphenyl)methanol via Grignard Carbonylation

Executive Summary

This application note details the optimized protocol for synthesizing (4-cyclobutylphenyl)methanol (CAS: N/A for specific isomer, generic aryl carbinol class). This intermediate is a critical scaffold in medicinal chemistry, often serving as a lipophilic bioisostere for tert-butyl or isopropyl benzyl alcohols in S1P1 agonists and other GPCR modulators.

While direct addition of solid paraformaldehyde to Grignard reagents is common, it often suffers from low yields (40–50%) due to surface polymerization. This protocol utilizes a thermal depolymerization (cracking) strategy to generate monomeric formaldehyde gas in situ, delivering it directly into the Grignard solution. This method significantly suppresses oligomerization side-reactions and maximizes yield (>75%).

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of 4-cyclobutylphenylmagnesium bromide followed by nucleophilic attack on monomeric formaldehyde.

Figure 1: Reaction pathway for the synthesis of (4-cyclobutylphenyl)methanol.

Safety & Hazard Analysis

| Hazard Class | Critical Control Point | Mitigation Strategy |

| Pyrophoric/Water Reactive | Grignard Reagent Handling | Use flame-dried glassware and inert atmosphere (Ar/N2). Have Class D extinguisher ready. |

| Carcinogen/Toxic Gas | Formaldehyde Generation | The depolymerization generates high-concentration formaldehyde gas. Perform strictly in a fume hood. Ensure system is sealed to the scrubber. |

| Exotherm | Grignard Initiation | Aryl bromides can exhibit an induction period followed by a thermal runaway. Add only 5% of halide initially to start the reaction. |

| Pressure | Gas Line Blockage | Paraformaldehyde can repolymerize in cool transfer lines, causing pressure buildup. Use wide-bore tubing and heat guns to clear blockages. |

Materials & Equipment

Reagents

-

1-Bromo-4-cyclobutylbenzene: >97% purity.[1] (If unavailable, synthesize via Friedel-Crafts alkylation of bromobenzene with cyclobutyl bromide, though commercial sourcing is preferred).

-

Magnesium Turnings: Grignard grade.

-

Paraformaldehyde: Powder (95%+). Note: Must be dried in a vacuum desiccator over

for 48 hours prior to use. -

Tetrahydrofuran (THF): Anhydrous, inhibitor-free (distilled from Na/Benzophenone or from SPS).

-

Iodine (

): Crystal (Initiator).

Equipment Setup (The "Cracking" Train)

-

Flask A (Grignard): 3-neck round bottom flask (RBF), reflux condenser, addition funnel, N2 inlet.

-

Flask B (Depolymerization): 2-neck RBF containing paraformaldehyde, heated by an oil bath.[2]

-

Transfer Line: Wide-bore glass tubing connecting Flask B to Flask A. Crucial: The tube must end above the liquid level in Flask A to prevent suck-back.

Detailed Experimental Protocol

Phase 1: Preparation of 4-Cyclobutylphenylmagnesium Bromide

Objective: Generate the nucleophile while preserving the cyclobutyl ring integrity.

-

Glassware Prep: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon while cooling.

-

Mg Activation: Add Magnesium turnings (1.2 equiv, 29.2 mmol) to the flask. Add a single crystal of Iodine.[2][3] Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

-

Solvent Charge: Cover Mg with anhydrous THF (~20 mL).

-

Initiation:

-

Prepare a solution of 1-bromo-4-cyclobutylbenzene (1.0 equiv, 24.3 mmol) in anhydrous THF (total volume 50 mL).

-

Add approx. 5 mL of this solution to the Mg.

-

Observation: Turbidity and mild exotherm indicate initiation.[4] If no reaction occurs after 5 mins, add 1 drop of 1,2-dibromoethane (entrainment method).

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction exotherm.

-

Digestion: After addition, reflux externally (oil bath at 70°C) for 1 hour. The solution should be dark grey/brown.

-

Checkpoint: Aliquot 0.1 mL, quench in MeOD, and check via NMR or GC-MS to confirm consumption of aryl bromide.

-

Phase 2: Carbonylation via Formaldehyde Cracking

Objective: Introduce the C1 unit without polymerization artifacts.

Setup Logic: Unlike adding solid paraformaldehyde, this method generates monomeric HCHO gas, which is highly reactive and cleaner.

-

Prepare Flask B: In a separate dry flask, place dried Paraformaldehyde (2.5 equiv, excess is required). Connect the outlet to a wide-bore glass tube leading into the Grignard flask (Flask A).

-

Carrier Gas: Connect a dry

line to the inlet of Flask B. -

Grignard Prep: Cool the Grignard solution (Flask A) to 0°C in an ice bath.

-

Depolymerization:

-

Heat Flask B (Paraformaldehyde) to 180–200°C .

-

Flow

gently through Flask B to carry the generated HCHO gas into Flask A. -

Vigorous Agitation: Stir Flask A rapidly to maximize gas-liquid mass transfer.

-

-

Reaction: Continue passing gas for 45–60 minutes. The Grignard solution will become gelatinous/viscous as the alkoxide forms.

-

Troubleshooting: If the transfer tube clogs with white solid (polymer), gently heat the tube with a heat gun to depolymerize it again.

-

Phase 3: Workup & Purification

-

Quench: Slowly pour the reaction mixture into a beaker containing ice-cold saturated

(aq). Stir for 20 minutes to hydrolyze magnesium salts. -

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with Brine, dry over anhydrous

, and filter. -

Concentration: Evaporate solvent under reduced pressure.

-

Purification:

-

The crude oil is often pure enough for subsequent steps.

-

If purification is needed, use Flash Column Chromatography (SiO2).

-

Eluent: Hexanes:EtOAc (8:2).

-

Rf: ~0.3 (visualize with UV or PMA stain).

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your isolated product against these expected parameters.

| Parameter | Expected Result | Interpretation |

| Appearance | Colorless oil or low-melting white solid | Yellowing indicates oxidation or biphenyl impurities. |

| 1H NMR (CDCl3) | Diagnostic: Benzylic | |

| 1H NMR (CDCl3) | Cyclobutyl methine proton. Confirms ring integrity (no ring opening). | |

| 1H NMR (CDCl3) | Cyclobutyl methylene protons. | |

| TLC (Hex:EtOAc 8:2) | Distinct from starting bromide ( |

Troubleshooting Note:

If the NMR shows a singlet around

References

-

Gilman, H.; Catlin, W. E. (1941). "Cyclohexylcarbinol".[2] Organic Syntheses, Coll.[2][5] Vol. 1, p.188.[5] (Foundational protocol for gas-phase formaldehyde addition to Grignards).

-

Schade, W. (2018). "Formaldehyde Source in Grignard Reactions". ScienceMadness & OrgSyn Discussion. (Practical insights on polymerization issues with solid addition).

- Knochel, P. et al. (2010). "Preparation of Functionalized Aryl Magnesium Reagents". Handbook of Functionalized Organometallics.

-

PubChem Compound Summary. "1-Bromo-4-cyclobutylbenzene". (Physical properties and safety data).

Sources

Application Note: Strategic Utilization of (4-Cyclobutylphenyl)methanol in Medicinal Chemistry

[1]

Executive Summary & Strategic Rationale

(4-Cyclobutylphenyl)methanol is a high-value building block used primarily in the Lead Optimization phase of drug discovery.[1] Its structural core—a benzene ring substituted with a cyclobutyl group—serves as a critical bioisostere for the 4-isopropylphenyl or 4-tert-butylphenyl moieties found in numerous GPCR ligands (e.g., S1P1 agonists, Histamine H3 antagonists).[1]

Why use this building block?

-

Metabolic Stability: The cyclobutyl ring lacks the labile benzylic methyl protons found in isopropyl groups, reducing susceptibility to rapid CYP450 oxidative clearance.[1]

-

Conformational Restriction: The "puckered" cyclobutyl ring (bond angles ~88°) offers a distinct steric profile compared to acyclic alkyl chains, potentially improving selectivity for hydrophobic binding pockets.[1]

-

Escape from Flatland: It increases the fraction of sp³ hybridized carbons (

), a metric correlated with improved clinical success rates.[1]

This guide details the transformation of (4-Cyclobutylphenyl)methanol into two divergent synthetic pathways: Reductive Amination (via oxidation) and Nucleophilic Alkylation (via activation).[1]

Chemical Profile & Handling

| Property | Data | Notes |

| IUPAC Name | [4-(Cyclobutyl)phenyl]methanol | |

| Molecular Formula | ||

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid.[1] |

| Solubility | DCM, THF, EtOAc, MeOH | Sparingly soluble in water.[1] |

| Stability | Stable at RT | Store under inert atmosphere ( |

| Key Hazard | Irritant | Standard PPE required.[1] |

Synthetic Pathway Visualization[1]

The following diagram illustrates the divergent utility of the alcohol. It can be oxidized to the aldehyde for amine coupling (Pathway A) or activated to a halide for ether/amine alkylation (Pathway B).[1]

Figure 1: Divergent synthetic utility of (4-Cyclobutylphenyl)methanol in generating pharmacophore libraries.

Protocol A: Selective Oxidation to the Aldehyde

Application: Synthesis of the aldehyde precursor for reductive amination (constructing "biaryl-methyl-amine" scaffolds).[1]

Scientific Logic:

While Swern oxidation is effective, Manganese Dioxide (

Materials

-

(4-Cyclobutylphenyl)methanol (1.0 equiv)[1]

-

Activated

(10.0 equiv) — Note: Excess is required due to surface area dependence.[1] -

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Celite® (for filtration)[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-Cyclobutylphenyl)methanol (1.0 g, 6.16 mmol) in anhydrous DCM (20 mL).

-

Addition: Add Activated

(5.3 g, ~60 mmol) in one portion. -

Reaction: Stir the heterogeneous black suspension vigorously at room temperature.

-

Work-up:

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The crude 4-cyclobutylbenzaldehyde is typically obtained as a clear oil in >90% yield and is sufficiently pure for the next step (Reductive Amination).[1]

-

Protocol B: Activation via Appel Reaction

Application: Converting the hydroxyl group into a bromide leaving group for

Scientific Logic:

The Appel reaction (

Materials

-

(4-Cyclobutylphenyl)methanol (1.0 equiv)[1]

-

Carbon Tetrabromide (

) (1.1 equiv)[1] -

Triphenylphosphine (

) (1.1 equiv)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology

-

Setup: Charge a dried flask with (4-Cyclobutylphenyl)methanol (1.0 g, 6.16 mmol) and

(2.25 g, 6.78 mmol) in DCM (25 mL). Cool to 0°C (ice bath). -

Addition: Add

(1.78 g, 6.78 mmol) portion-wise over 10 minutes.-

Observation: The solution may turn slightly yellow.[1]

-

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Checkpoint: TLC should show complete consumption of the polar alcohol and formation of the non-polar bromide (high Rf).[1]

-

-

Work-up:

-

Purification: Concentrate the filtrate and purify via short silica gel chromatography (100% Hexanes).

-

Result:4-Cyclobutylbenzyl bromide is obtained as a colorless oil/solid.[1] Store at 4°C (lachrymator).

-

Case Study: Synthesis of an H3 Antagonist Analog

Context: Histamine H3 receptor antagonists (like Pitolisant) often feature a lipophilic tail connected to a piperidine core.[1] The cyclobutyl tail improves lipophilicity (

Workflow Visualization:

Figure 2: Simplified workflow for installing the cyclobutyl pharmacophore onto an amine scaffold.

Protocol: Reductive Amination

-

Mixing: Dissolve 4-cyclobutylbenzaldehyde (1.0 equiv) and the amine scaffold (e.g., 4-piperidinyl-methanone derivative) (1.0 equiv) in 1,2-Dichloroethane (DCE).

-

Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 equiv). Stir overnight at RT. -

Quench: Quench with saturated

. Extract with DCM.[1]

References & Authoritative Sources

-

PubChem Compound Summary: (4-Cyclobutylphenyl)methanol.[1] National Library of Medicine. [Link][1]

-

Bioisosteres in Medicinal Chemistry: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. [Link][1]

-

Oxidation Protocols: "Manganese Dioxide Oxidation of Benzylic Alcohols." Organic Syntheses. [Link][1]

-

Appel Reaction: "Appel Reaction Standard Protocol." Organic Chemistry Portal. [Link]

Disclaimer: All chemical protocols described herein should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Application Note: Controlled Oxidation of (4-Cyclobutylphenyl)methanol to 4-Cyclobutylbenzaldehyde

Strategic Overview & Substrate Analysis

This guide details the controlled oxidation of (4-Cyclobutylphenyl)methanol (Substrate 1 ) to 4-Cyclobutylbenzaldehyde (Product 2 ).

The Challenge

The transformation represents a classic "benzylic oxidation," but the presence of the cyclobutyl ring introduces specific constraints. While the cyclobutyl moiety is kinetically stable, it possesses significant ring strain (~26 kcal/mol).

-

Over-Oxidation Risk: Primary benzylic alcohols are highly prone to over-oxidation to carboxylic acids (4-cyclobutylbenzoic acid).

-

Ring Integrity: Highly acidic conditions or unconstrained radical pathways could theoretically trigger ring-opening or rearrangement, particularly if carbocation intermediates are formed at the benzylic position (though the para-positioning mitigates direct interaction).

Methodological Selection

We reject harsh oxidants like Jones Reagent (CrO₃/H₂SO₄) or Permanganate due to poor selectivity and acid sensitivity. Instead, we present two self-validating protocols:

-

Protocol A (Swern Oxidation): The "Gold Standard" for small-scale, high-fidelity synthesis where cryogenic handling is available.

-

Protocol B (TEMPO/BAIB): A "Green," scalable, room-temperature method avoiding heavy metals and cryogenic conditions.

Reaction Scheme

The transformation involves the removal of two hydrogen atoms to form the carbonyl without disturbing the saturated carbocycle.

Figure 1: General reaction scheme highlighting the critical path to the aldehyde and the risk of acid formation.

Protocol A: The Swern Oxidation (Cryogenic Standard)

Best For: Small scale (<5g), high purity requirements, analytical standards. Mechanism: Activated DMSO (via Oxalyl Chloride) forms an alkoxysulfonium ion, which is deprotonated by base to release the aldehyde.[1]

Materials

-

(4-Cyclobutylphenyl)methanol (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMSO (2.4 equiv) - Must be dry

-

Triethylamine (TEA) (5.0 equiv) - Must be dry

-

Dichloromethane (DCM) - Anhydrous

-

Cryogenic bath (-78°C, Dry Ice/Acetone)

Step-by-Step Methodology

-

Activation (The "Swern Reagent"):

-

Charge a flame-dried 3-neck flask with anhydrous DCM (0.2 M relative to substrate).

-

Add Oxalyl Chloride (1.2 equiv) dropwise.

-

Add DMSO (2.4 equiv) dropwise over 10 minutes. Critical: Control exotherm. Gas evolution (CO/CO₂) will occur.[3]

-

Wait: Stir for 15 minutes at -78°C to ensure formation of the chloro(dimethyl)sulfonium chloride intermediate.

-

-

Substrate Addition:

-

Dissolve (4-Cyclobutylphenyl)methanol in minimum DCM.

-

Add dropwise to the Swern reagent, keeping internal temp < -60°C.

-

Wait: Stir for 30 minutes at -78°C. The alcohol attacks the sulfur to form the alkoxysulfonium salt .

-

-

Elimination (The Aldehyde Release):

-

Add Triethylamine (5.0 equiv) dropwise.

-

Wait: Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour.

-

Observation: The solution will become cloudy (Et₃N·HCl salts) and emit a strong odor (Dimethyl Sulfide - DMS).

-

-

Workup:

-

Quench with saturated NH₄Cl or water.

-

Extract with DCM (3x).

-

Wash organics with 1M HCl (to remove excess TEA), then Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Mechanistic Pathway (Swern)[1]

Figure 2: Mechanistic cascade of the Swern Oxidation. Temperature control at Step 2 is vital to prevent Pummerer rearrangement side products.

Protocol B: TEMPO/BAIB Oxidation (Scalable & Green)

Best For: Scale-up (>10g), process chemistry, avoidance of cryogenic conditions and foul odors. Mechanism: An oxoammonium cation (generated from TEMPO) oxidizes the alcohol.[4] PhI(OAc)₂ (BAIB) acts as the stoichiometric terminal oxidant to regenerate the TEMPO.

Materials

-

(4-Cyclobutylphenyl)methanol (1.0 equiv)

-

TEMPO (0.1 equiv / 10 mol%) - Catalyst

-

(Diacetoxyiodo)benzene (BAIB) (1.1 equiv) - Stoichiometric Oxidant

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Water (10% v/v relative to solvent) - Accelerates reaction

Step-by-Step Methodology

-

Setup:

-

Dissolve the alcohol (1.0 equiv) in DCM (0.5 M concentration).

-

Add TEMPO (0.1 equiv). The solution will turn orange/red.

-

Add water (10% by volume of total solvent). Note: Water facilitates the regeneration of the active oxoammonium species.

-

-

Oxidation:

-

Add BAIB (1.1 equiv) in one portion at Room Temperature.

-

Stir vigorously (biphasic mixture if water is not miscible).

-

Monitoring: Reaction is usually complete in 2–4 hours. Monitor by TLC (Alcohol R_f ~0.3, Aldehyde R_f ~0.7 in 20% EtOAc/Hex).

-

-

Workup:

-

Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess oxidant.

-

Extract with DCM.

-

Wash with saturated NaHCO₃.[5]

-

Dry and concentrate.

-

Purification: The byproduct is Iodobenzene (PhI). This can be removed via column chromatography or vacuum distillation if the aldehyde boiling point permits.

-

Analytical Validation & Data Summary

To ensure the protocol was successful, you must validate the structure.

Key Analytical Markers

| Method | Marker | Expected Value | Interpretation |

| 1H-NMR | Aldehyde Proton | ~10.0 ppm (s) | Diagnostic singlet. Absence confirms no alcohol remaining. |

| 1H-NMR | Benzylic CH2 | Disappears | The doublet at ~4.6 ppm (CH2-OH) must be gone. |

| 1H-NMR | Cyclobutyl CH | ~3.5 ppm (m) | Multiplet. Verify integration (1H) to ensure ring intact. |

| IR | Carbonyl Stretch | ~1695-1705 cm⁻¹ | Strong, sharp peak. |

| HPLC | Retention Time | Shifted | Aldehyde is less polar; elutes faster on Reverse Phase (C18). |

Comparison of Methods

| Feature | Swern Oxidation | TEMPO/BAIB |

| Yield | 90–98% | 85–95% |

| Temperature | -78°C to RT | Room Temperature |

| Byproducts | CO, CO₂, DMS (Smelly) | PhI, AcOH (Easy removal) |

| Scalability | Difficult (Cooling cost) | Excellent |

| Selectivity | Excellent (No Acid) | Excellent (No Acid) |

Troubleshooting & Safety

Common Pitfalls

-

Reaction Stalls (TEMPO): If the reaction turns dark and stalls, the catalytic cycle has broken. Add more TEMPO (5 mol%) and ensure vigorous stirring to mix the aqueous/organic phases.

-

Odor (Swern): The dimethyl sulfide byproduct is potent.[1] All glassware must be rinsed with bleach (NaOCl) in the hood before removal to oxidize DMS to odorless DMSO/Sulfone.

-

Cyclobutyl Stability: Do not use acidic workups with heat. While the ring is stable to the oxidation, strong acid + heat could catalyze ring expansion or opening.

Workflow Decision Tree

Figure 3: Decision matrix for selecting the appropriate oxidation protocol based on scale and resource availability.

References

-

Omura, K.; Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34(11), 1651–1660.

-

Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions".[4] The Journal of Organic Chemistry, 52(12), 2559–2562.

-

De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds". The Journal of Organic Chemistry, 62(20), 6974–6977.

- Tojo, G.; Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for monitoring (4-Cyclobutylphenyl)methanol reactions

Application Note: High-Performance Monitoring of (4-Cyclobutylphenyl)methanol

Part 1: Introduction & Criticality

(4-Cyclobutylphenyl)methanol (CAS: 454678-87-6) is a critical benzylic alcohol intermediate, most notably utilized in the synthesis of Tazemetostat (E7438) , a first-in-class EZH2 inhibitor approved for follicular lymphoma.

The quality of this intermediate is pivotal. As a benzylic alcohol with a strained cyclobutyl ring, it presents two specific chemical risks that analytical methods must detect:

-

Oxidation State Variance: Incomplete reduction leads to the aldehyde (4-cyclobutylbenzaldehyde), while over-oxidation during storage reverts the alcohol to the aldehyde or acid.

-

Ring Integrity: The cyclobutyl moiety possesses significant ring strain (~26 kcal/mol). Harsh acidic conditions during synthesis or analysis can trigger ring-opening or rearrangement to linear butyl isomers, which are difficult to separate downstream.

This guide details a multi-modal analytical strategy focusing on HPLC-UV for process control and GC-FID for volatile impurities, ensuring the integrity of the carbon skeleton and the oxidation state.

Part 2: Synthetic Pathway & Monitoring Points

The following workflow illustrates the standard reduction route from 4-cyclobutylbenzoic acid (or its ester) and the critical In-Process Control (IPC) points.

Caption: Figure 1. Synthetic workflow for (4-Cyclobutylphenyl)methanol showing critical In-Process Control (IPC) points for reaction completion and solvent removal.

Part 3: Primary Protocol – HPLC-UV/DAD

Purpose: Quantitative determination of purity and monitoring of starting material consumption.

Rationale: A Reverse-Phase (RP) method is chosen over Normal Phase to avoid using non-polar solvents that might poorly dissolve the polar acid precursor. A Phenyl-Hexyl column is recommended over standard C18 because the

Chromatographic Conditions

| Parameter | Specification | Causality / Note |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced aromatic selectivity for benzylic derivatives. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the benzoic acid precursor, increasing retention and resolution. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks for hydrophobic aromatics. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Maintains reproducible retention times. |

| Injection Vol | 5.0 µL | Avoids column overload. |

| Detection | UV @ 210 nm (Quant) & 254 nm (ID) | 210 nm captures the carbonyl of the acid; 254 nm is specific to the benzene ring. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 15.0 | 10 | 90 | Linear Gradient (Elute Product) |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End |

Standard Preparation & System Suitability

-

Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Acetonitrile (1.0 mg/mL).

-

Resolution Solution: Mix 1.0 mg/mL of Starting Material (Acid) and 1.0 mg/mL of Target Alcohol in 1:1 ratio.

-

Acceptance Criteria:

-

Resolution (

): > 2.0 between Acid and Alcohol peaks. -

Tailing Factor (

): < 1.5 for the main peak. -

RSD (n=5): < 2.0% for peak area.

-

Part 4: Secondary Protocol – GC-FID for Volatiles

Purpose: Analysis of residual solvents (THF, Methanol) and confirmation that the benzylic alcohol does not dehydrate under thermal stress. Warning: Benzylic alcohols are prone to thermal dehydration in hot GC injectors, forming styrene-like derivatives. A low-temperature injector or derivatization is required.

Method Parameters

-

Inlet: Split (20:1), 200°C (Keep as low as possible to prevent degradation).

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Column: DB-624 or equivalent (Cyanopropylphenyl polysiloxane) - Ideal for volatiles.

-

Oven Program:

-

40°C hold for 3 min (Solvents).

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

Detector: FID @ 260°C.

Derivatization Strategy (If thermal degradation is observed)

If the alcohol peak shows tailing or a pre-peak (alkene formation) in GC:

-

Take 100 µL of sample.

-

Add 100 µL BSTFA + 1% TMCS (Silylation reagent).

-

Incubate at 60°C for 30 mins.

-

Inject.[1][2] This protects the -OH group, preventing dehydration and improving peak shape.

Part 5: Analytical Logic & Decision Tree

This diagram guides the analyst through impurity identification, distinguishing between synthesis by-products and analytical artifacts.

Caption: Figure 2. Decision tree for impurity profiling. Early eluting HPLC peaks usually indicate oxidation intermediates (acids/aldehydes).

References

-

PubChem. (2025).[3] (4-Cyclobutylphenyl)methanol Compound Summary. National Library of Medicine. [Link]

-

ACG Publications. (2023).[4] An effective HPLC method for evaluation of process related impurities of Letermovir. (Referenced for general benzylic alcohol HPLC methodology). [Link]

-

Organic Syntheses. (2020). Procedures for Cyclopropyl/Cyclobutyl derivatives. (General reference for handling strained rings). [Link]

Sources

Common side reactions in the synthesis of (4-Cyclobutylphenyl)methanol

Executive Summary & Molecule Profile

(4-Cyclobutylphenyl)methanol is a valuable scaffold in drug discovery, often serving as a bioisostere for other lipophilic benzylic alcohols. Its synthesis typically relies on the reduction of 4-cyclobutylbenzoic acid (or its ester/aldehyde congeners).

While the reaction appears straightforward, two distinct structural features create a "pincer" of chemical instability:

-

The Cyclobutyl Ring: Thermodynamically strained (~26 kcal/mol) and prone to ring-opening or expansion under strong Lewis acidic or radical conditions.

-

The Benzylic Alcohol: The target moiety is electronically activated, making it susceptible to hydrogenolysis (over-reduction) and acid-catalyzed self-etherification.[1]

This guide provides technical protocols to navigate these competing reactivities.

Critical Decision Tree: Selecting the Reduction Method

The choice of reducing agent is the single most common failure point. Using standard catalytic hydrogenation (H2/Pd) often leads to the cleavage of the benzylic C-O bond, destroying the product.

Figure 1: Reduction strategy selection. Note the high risk of hydrogenolysis with catalytic methods.

Troubleshooting Guide: Common Side Reactions

Issue A: Hydrogenolysis (Over-Reduction)

Symptom: Mass spectrometry shows a peak at [M-16] or [M-18] relative to the alcohol; NMR shows a methyl singlet (~2.3 ppm) instead of the benzylic methylene (~4.6 ppm).[1] Mechanism: Benzylic alcohols are activated substrates.[1] Under catalytic hydrogenation conditions (Pd/C, H2), the C-OH bond is cleaved to form a C-H bond (toluene derivative). Corrective Action:

-

Immediate: Switch from H2/Pd to hydride reagents.

-

Protocol: Use Borane-THF (1.0 M) or LiAlH4 . These reagents act via nucleophilic hydride attack and do not affect the benzylic C-O bond once formed.

Issue B: Acid-Catalyzed Etherification (Dimerization)

Symptom: Product appears as a thick oil/gum.[1] LCMS shows a dimer mass [2M - H2O]. Mechanism: The benzylic alcohol is easily protonated. Loss of water generates a resonance-stabilized benzylic carbocation, which is trapped by another molecule of alcohol to form the dibenzyl ether. Trigger: This invariably happens during acidic workup or if the product is stored in acidic solvents (e.g., CDCl3 with traces of HCl). Corrective Action:

-

Workup Modification: Avoid strong mineral acids (HCl/H2SO4) during the quench.

-

LiAlH4 Quench Protocol: Use the Fieser method (n g LiAlH4 requires n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate granular aluminum salts without lowering the pH significantly.

Issue C: Cyclobutyl Ring Rearrangement

Symptom: NMR shows complex aliphatic multiplets inconsistent with a cyclobutyl ring (loss of the characteristic "butterfly" conformation signals). Mechanism: While the cyclobutyl ring is stable to hydrides, it is highly sensitive to carbocations . If a carbocation forms adjacent to the ring (or on the ring during precursor synthesis), it will rearrange to a cyclopropylmethyl or homoallyl system to relieve ring strain (~26 kcal/mol). Trigger:

-

Friedel-Crafts Precursors: If you synthesized the starting material via Friedel-Crafts alkylation of benzene with cyclobutyl chloride, you likely have significant rearranged linear impurities before you even start the reduction.

-

Strong Acid Workup: Generating a benzylic cation can theoretically lead to ring expansion if the phenyl ring allows charge migration, though this is rare for para-substituted systems.

Recommended Protocol: Borane Reduction

Why this method? Borane (BH3) is chemoselective for carboxylic acids, reducing them faster than esters or ketones.[1] It operates under mild conditions that preserve the strained cyclobutyl ring.

Reagents:

-

4-Cyclobutylbenzoic acid (1.0 equiv)

-

Borane-THF complex (1.0 M in THF, 1.2–1.5 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Dissolution: Dissolve the carboxylic acid in anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Addition: Add BH3-THF dropwise via syringe. Note: Gas evolution (H2) will occur.[2]

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Acid spot will disappear; alcohol is more polar).

-

Quench (Critical): Cool back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks up the borate ester intermediate.

-

Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with Saturated NaHCO3 (to remove trace acid) and Brine. Dry over Na2SO4.

Mechanistic Visualization: The Acid Danger Zone

The following diagram illustrates why acidic conditions must be avoided during workup and storage.

Figure 2: Acid-catalyzed degradation pathways.[1] The benzylic cation is the gateway to dimerization.

Technical FAQ

Q: Can I use NaBH4 for this reduction? A: Not directly on the carboxylic acid. NaBH4 is too mild to reduce carboxylic acids efficiently. You would first need to convert the acid to an acid chloride (using SOCl2) or a mixed anhydride (using Ethyl Chloroformate). Once activated, NaBH4 will work.[2] Warning: Ensure the SOCl2 step does not generate HCl gas in a way that degrades the cyclobutyl ring (keep it cool).

Q: My product turned yellow after a week. Is it stable? A: Benzylic alcohols are prone to air oxidation to the aldehyde (benzaldehyde derivative), which is often yellow/oil. Store the product at -20 °C under an inert atmosphere (Argon).

Q: I see a small impurity at ~0.5 ppm in the NMR. What is it? A: This high-field signal is characteristic of cyclopropane protons.[1] This indicates that your starting material (or the product) underwent a ring contraction/rearrangement, likely during a previous step involving a carbocation intermediate. This is difficult to remove; ensure the purity of your starting benzoic acid.

References

-

Reduction of Carboxylic Acids: Brown, H. C.; Heim, P.; Yoon, N. M.[1] "Selective Reductions. XVI. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of the American Chemical Society, 1970 , 92, 1637–1646. Link

-

Cyclobutyl Stability: Wiberg, K. B.[1] "The Structure and Properties of Small Ring Compounds." Accounts of Chemical Research, 1996 , 29, 229–234. Link

-

Benzylic Hydrogenolysis: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press: New York, 1979; pp 271-275. Link

-

Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, p. 581.[1] Link

Sources

Technical Support Center: Grignard Reactions for Substituted Aryl Alcohols

Ticket ID: GRIG-ARYL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Initiation, Stability, and Workup for Complex Aryl Substrates

Introduction: The "Boot Sequence" of Organometallics

Welcome to the Technical Support Center. You are likely here because standard textbook protocols for Grignard formation have failed with your substituted aryl substrate. Unlike simple alkyl halides, substituted aryl halides introduce electronic deactivation, steric hindrance, and functional group incompatibilities that cause "system failures" ranging from non-initiation to intractable emulsions.

This guide treats your reaction as a system with distinct modules: Initiation (Boot) , Compatibility (Hardware) , and Isolation (Data Recovery) .

Module 1: Initiation Failures ("System Hangs at Startup")

Symptom: You have added the aryl halide to magnesium turnings, but there is no exotherm, no turbidity, and the solution remains clear/colored by iodine.

Root Cause: The magnesium surface is passivated by a layer of MgO/Mg(OH)₂, preventing electron transfer to the aryl halide.

Troubleshooting Protocol 1.1: The Mechanical & Chemical Reboot

Do not simply add more iodine. Follow this hierarchy of activation:

-

Dry Stirring (Mechanical): Before adding solvent, stir the dry magnesium turnings vigorously under Argon for 1-2 hours. The friction creates fresh micro-fractures in the oxide layer.

-

The "Entrainment" Method: If the aryl halide is deactivated (e.g., p-methoxy bromobenzene), add a sacrificial "starter" like 1,2-dibromoethane (5 mol%).

-

Rieke Magnesium (The "Safe Mode"): For extremely stubborn substrates, standard turnings will not suffice. Use Rieke Magnesium (highly reactive Mg powder reduced from MgCl₂ with Lithium).

Visualizing the Activation Logic

Figure 1: Decision tree for troubleshooting Grignard initiation failures. Blue nodes represent diagnostics; Green nodes represent standard interventions; Red nodes represent advanced protocol switches.

Module 2: Substrate Incompatibility ("Hardware Conflicts")

Symptom: Your aryl halide contains sensitive groups (esters, nitriles, nitro groups) or is electron-deficient. The reaction yields a mess of polymerization or recovered starting material.

Root Cause: Traditional Grignard formation (Mg + Ar-X) generates a highly basic, localized carbanion that attacks its own functional groups (self-immolation) or fails to form due to electronic repulsion.

The Solution: The "Turbo Grignard" (Knochel-Hauser) Protocol

Instead of forming the Grignard directly (Mg insertion), you must use Halogen-Magnesium Exchange . This operates at low temperatures (-20°C to -78°C), kinetically trapping the Grignard before it can attack sensitive groups.

The Reagent: Isopropylmagnesium Chloride Lithium Chloride Complex (iPrMgCl[3]·LiCl).[3][4][5][6]

-

Why LiCl? The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity (the "Turbo" effect).

Protocol 2.1: Performing the Exchange

-

Dissolve your substituted aryl iodide/bromide in anhydrous THF.

-

Cool to -20°C (or -78°C for extremely sensitive groups like nitro).

-

Add iPrMgCl·LiCl (1.1 equiv) dropwise.

-

Monitor conversion by GC-MS (quench a small aliquot with water; look for the reduced arene Ar-H).

-

React immediately with your electrophile once exchange is complete.

Data Comparison: Traditional vs. Turbo

| Feature | Traditional Grignard (Mg + ArX) | Turbo Grignard (iPrMgCl·LiCl) |

| Temperature | Reflux (60°C+) | Low Temp (-78°C to 0°C) |

| Functional Group Tolerance | Low (No esters, CN, NO₂) | High (Tolerates esters, CN, some NO₂) |

| Substrate Scope | Electron-neutral/rich preferred | Excellent for Electron-poor |

| Mechanism | Radical SET (Single Electron Transfer) | I/Mg or Br/Mg Exchange |

| Side Reactions | Wurtz Coupling (Ar-Ar) | Minimal Homocoupling |

Module 3: Optimization & "Runtime Errors"

Symptom: The Grignard formed, but addition to the ketone/aldehyde gave low yield, recovered starting material (enolization), or reduction products.

The Fix: Cerium Chloride (The "Luche" Addition)

Sterically hindered or enolizable ketones often act as proton sources rather than electrophiles. Adding anhydrous Cerium(III) Chloride (CeCl₃) changes the mechanism.

Protocol 3.1: CeCl₃-Mediated Addition

-

Preparation: Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours. This step is critical; "wet" CeCl₃ kills the Grignard.

-

Slurry: Suspend the dry white powder in THF and stir for 2 hours (or sonicate) to break up the matrix.

-

Transmetallation: Add your Grignard reagent to the CeCl₃ slurry at -78°C. This forms a less basic, more nucleophilic Organocerium species.

-

Addition: Add your ketone/aldehyde. The suppressed basicity prevents enolization.

Module 4: Workup & Isolation ("Data Recovery")

Symptom: The "Blue Screen of Death"—a sticky, gelatinous emulsion that refuses to separate. This is caused by magnesium hydroxide/alkoxide networks trapping the organic solvent.

The Fix: Rochelle's Salt Protocol

Do not use simple acid (HCl) if your product is acid-sensitive (e.g., tertiary alcohols prone to dehydration). Use a chelating agent.

Protocol 4.1: The Emulsion Breaker

-

Quench: Pour the reaction mixture into a flask containing Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use roughly 20 mL per gram of Mg used.

-

The Wait: Stir vigorously. This is not instant.[4][5][7][8][9][10][11][12][13] It may take 30 minutes to 2 hours.

-

The Mechanism: The tartrate ligand chelates the Magnesium (and Aluminum, if LAH was used), pulling it into the aqueous phase and breaking the gel network.

-

Separation: You will see two distinct, clear layers form.[7] Isolate the organic layer.[5]

Visualizing the Workup Logic

Figure 2: Workflow for selecting the correct quenching method. Rochelle's salt is prioritized for acid-sensitive tertiary alcohols derived from substituted aryl Grignards.

References

-

Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

-

Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society.

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg/Halogen Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Synthesis.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. epfl.ch [epfl.ch]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Workup [chem.rochester.edu]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. rroij.com [rroij.com]

- 13. reddit.com [reddit.com]

Challenges in scaling up the synthesis of (4-Cyclobutylphenyl)methanol

Technical Support Center: Scale-Up Synthesis of (4-Cyclobutylphenyl)methanol

Ticket ID: [SC-2024-CBPM-001] Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up Failures in Grignard Formation and Ester/Acid Reduction

Executive Summary: The Deceptive Simplicity

Welcome to the technical support center. You are likely here because the synthesis of (4-Cyclobutylphenyl)methanol , which behaved perfectly on a 5-gram scale, has become unmanageable at the kilogram limit.

This molecule presents a "bimodal" risk profile during scale-up:

-